molecular formula C22H27N3O4 B5574116 2-(3-methoxybenzyl)-8-[(3-methyl-5-isoxazolyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one

2-(3-methoxybenzyl)-8-[(3-methyl-5-isoxazolyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B5574116
M. Wt: 397.5 g/mol
InChI Key: RPBZRJSHVZXSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxybenzyl)-8-[(3-methyl-5-isoxazolyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.20015635 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

2-(3-Methoxybenzyl)-8-[(3-methyl-5-isoxazolyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one and related compounds have been investigated for their potential as antihypertensive agents. Research has explored compounds substituted at the 8 position, including 2-(3-indolyl)ethyl, 3-(2-methoxyphenoxy)-2-hydroxypropyl, and 2-(1,4-benzodioxan 2-yl)-2-hydroxyethyl derivatives, for their activity in lowering blood pressure. These studies have included testing in spontaneous hypertensive rats and dogs, with some compounds showing significant alpha-adrenergic blocking activity (Caroon et al., 1981).

ADMET Profiling and Pharmacodynamics

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a closely related compound, (±)‐3‐Methoxy‐1‐oxa‐2,7‐diaza‐7,10‐ethanospiro[4.5]dec‐2‐ene sesquifumarate, were characterized in vitro. This compound, a selective agonist at α7 neuronal nicotinic acetylcholine receptors, was also tested in vivo in behavioral studies to assess its potential therapeutic applications for the central nervous system (Matera et al., 2018).

Synthesis and Structural Studies

Synthetic approaches for compounds within the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family, including methods for cyclization and cleavage reactions, have been explored. These synthetic routes are critical for producing compounds with potential biological activity. Structural investigations of these compounds, such as studying their conformational properties and reactivity, are also part of ongoing research (Hoare & Yates, 1982).

Cytotoxic Activity

Some derivatives of 2-azaspiro[4.5]deca-1,6,9-trien-8-one, which is structurally related to this compound, have shown cytotoxic activity against human tumor cell lines. This research indicates the potential of these compounds in cancer treatment, highlighting their ability to inhibit cell growth in specific cancer cell lines (Geiger et al., 2007).

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-8-[2-(3-methyl-1,2-oxazol-5-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-16-10-19(29-23-16)12-20(26)24-8-6-22(7-9-24)13-21(27)25(15-22)14-17-4-3-5-18(11-17)28-2/h3-5,10-11H,6-9,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBZRJSHVZXSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.